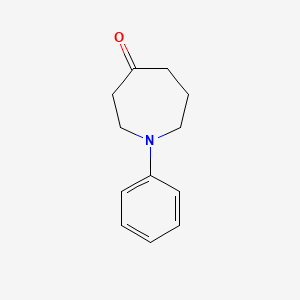
1-Phenylazepan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenylazepan-4-one is a seven-membered heterocyclic compound containing a nitrogen atom in the ring. It is known for its unique chemical structure and potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure consists of a phenyl group attached to an azepane ring, which is a saturated seven-membered ring containing one nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Phenylazepan-4-one can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of phenylmagnesium bromide with a suitable azepane precursor, followed by dehydration, can yield this compound . Another method involves the use of boron trifluoride etherate and triethylsilane to mediate the rearrangement of 4-aryl-5,5-diphenylazepan-4-ols .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Phenylazepan-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions:
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound to its corresponding amine.
Substitution: Substitution reactions can be carried out using reagents like phenylmagnesium bromide under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
1-Phenylazepan-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and polymers.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: this compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Phenylazepan-4-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparaison Avec Des Composés Similaires
1-Phenylazepan-4-one can be compared with other similar compounds, such as:
Benzodiazepines: These compounds have a fused benzene and diazepine ring structure and are known for their therapeutic applications.
Oxazepines and Thiazepines: These compounds contain oxygen or sulfur atoms in the ring, respectively, and exhibit different chemical and biological properties.
Uniqueness: this compound is unique due to its specific phenyl substitution and the presence of a nitrogen atom in the seven-membered ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool for studying chemical and biological processes and developing new materials and therapeutics.
Propriétés
Formule moléculaire |
C12H15NO |
|---|---|
Poids moléculaire |
189.25 g/mol |
Nom IUPAC |
1-phenylazepan-4-one |
InChI |
InChI=1S/C12H15NO/c14-12-7-4-9-13(10-8-12)11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2 |
Clé InChI |
TTWVEAVVWIPVRA-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)CCN(C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















